molecular formula C27H26N6O B11053507 2,4-Diamino-8,8-dimethyl-6-oxo-5-phenyl-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

2,4-Diamino-8,8-dimethyl-6-oxo-5-phenyl-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

Cat. No.: B11053507
M. Wt: 450.5 g/mol
InChI Key: LOACIXWVVUTLIF-UHFFFAOYSA-N
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Description

2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-6-OXO-5-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-6-OXO-5-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the hexahydrobenzo[b][1,8]naphthyridine core, followed by the introduction of the anilino, dimethyl, and phenyl groups. The final step involves the addition of the cyanide group. Reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-6-OXO-5-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new groups like halogens or alkyl chains.

Scientific Research Applications

2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-6-OXO-5-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-6-OXO-5-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of the target molecule. This can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-6-OXO-5-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H26N6O

Molecular Weight

450.5 g/mol

IUPAC Name

2,4-diamino-10-anilino-8,8-dimethyl-6-oxo-5-phenyl-7,9-dihydro-5H-benzo[b][1,8]naphthyridine-3-carbonitrile

InChI

InChI=1S/C27H26N6O/c1-27(2)13-19-22(20(34)14-27)21(16-9-5-3-6-10-16)23-24(29)18(15-28)25(30)31-26(23)33(19)32-17-11-7-4-8-12-17/h3-12,21,32H,13-14H2,1-2H3,(H4,29,30,31)

InChI Key

LOACIXWVVUTLIF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2NC4=CC=CC=C4)N=C(C(=C3N)C#N)N)C5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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